Zinc niobate exhibits photocatalytic properties, meaning it can use light to drive chemical reactions. Studies have shown its potential for applications like:
Zinc niobate has electrochromic properties, meaning its color changes with applied voltage. This makes it a potential candidate for developing:
Zinc niobate shows promise as a solid-state electrolyte material for:
Zinc bis[oxido(dioxo)niobium] is a chemical compound with the formula Nb₂O₆Zn. It consists of zinc coordinated to niobium oxides, specifically in a structure involving dioxo niobium units. This compound is notable for its unique properties that arise from the combination of zinc and niobium oxides, which can exhibit interesting electronic and catalytic behavior.
Synthesis of zinc bis[oxido(dioxo)niobium] can be achieved through several methods:
These methods allow for control over the morphology and crystallinity of the resulting material.
Zinc bis[oxido(dioxo)niobium] shares similarities with several other compounds, particularly those containing transition metals and oxides. Here are some comparable compounds:
Compound Name | Composition | Unique Features |
---|---|---|
Zinc oxide | ZnO | Widely used as a semiconductor and UV absorber |
Niobium pentoxide | Nb₂O₅ | Known for its catalytic properties |
Titanium dioxide | TiO₂ | Commonly used in photocatalysis |
Zirconium dioxide | ZrO₂ | Exhibits high stability and biocompatibility |
Uniqueness: Zinc bis[oxido(dioxo)niobium] is unique due to its dual metal composition, which may impart distinct electronic properties not found in single metal oxides.
Zinc bis[oxido(dioxo)niobium] (ZnNb₂O₆) forms via solid-state reactions between zinc oxide (ZnO) and niobium pentoxide (Nb₂O₅) at elevated temperatures. The stoichiometric mixture undergoes calcination above 1000°C, where Nb₂O₅ reacts with ZnO to form a columbite-type orthorhombic structure. The reaction proceeds as:
$$ \text{ZnO} + \text{Nb}2\text{O}5 \rightarrow \text{ZnNb}2\text{O}6 $$
X-ray diffraction (XRD) studies confirm single-phase formation at 1200°C for 2 hours, with lattice parameters matching the Pbcn space group (a = 14.19 Å, b = 5.72 Å, c = 5.03 Å). Excess Nb₂O₅ or ZnO leads to secondary phases like Zn₃Nb₂O₈ or Nb-rich defects, degrading dielectric properties.
Dopants such as copper oxide (CuO), titanium dioxide (TiO₂), and vanadium pentoxide (V₂O₅) reduce sintering temperatures by forming liquid phases. For example:
Table 1: Dopant Effects on ZnNb₂O₆ Sintering
Dopant | Concentration | Sintering Temp. Reduction | Key Property Improvement |
---|---|---|---|
CuO | 2.5 wt.% | 225°C | Density: 5.499 g/cm³ |
V₂O₅ | 3 mol% | 150°C | Bandgap: 4.03 eV |
Bi₂O₃ | 1 wt.% | 200°C | τₖ: -27.9 ppm/°C |
Hydrothermal synthesis at 240°C for 72 hours produces ZnNb₂O₆ nanocrystals with rose-like morphologies composed of 30–50 nm nanosheets. Adjusting pH to 8.4–9.0 prevents amorphous phase formation, while higher temperatures (250°C) yield rod-like particles. Morphological evolution follows Ostwald ripening, where smaller particles dissolve and reprecipitate on larger crystals.
The Pechini method uses citric acid and ethylene glycol to form polymeric precursors. For ZnNb₂O₆:
Solution combustion synthesis with oxalyl dihydrazide (ODH) fuel produces mesoporous ZnNb₂O₆ nanoparticles (20–40 nm) with a specific surface area of 45 m²/g. This method achieves 90% photocatalytic degradation of fuchsin acid under UV light.
Sol-gel synthesis involves hydrolyzing niobium ethoxide and zinc acetate in acidic conditions. For thin films:
Electrochemical methods co-deposit zinc and niobium oxides on platinum electrodes. In a 0.5 M NaHCO₃ electrolyte:
Table 2: Comparison of Synthesis Methods
Method | Particle Size | Sintering Temp. | Key Application |
---|---|---|---|
Solid-State | 1–5 μm | 1050–1275°C | Microwave dielectrics |
Hydrothermal | 30–50 nm | 240°C | Photocatalysis |
Pechini | 17 nm | 600°C | Nanostructured coatings |
Electrochemical | 30–50 nm | Room temp. | Energy storage devices |
Zinc bis[oxido(dioxo)niobium] compounds, particularly zinc triniobium octaoxide (Zn₃Nb₂O₈) and zinc diniobium hexaoxide (ZnNb₂O₆), demonstrate distinctive intercalation mechanisms that combine traditional diffusion-controlled processes with pseudocapacitive charge storage behaviors [1] [3]. The intercalation process in zinc niobium oxide materials involves the insertion and extraction of lithium and sodium ions through specific crystallographic channels formed by corner-sharing octahedra within the Wadsley-Roth crystal structure [1] [6].
The pseudocapacitive behavior of zinc niobium oxide materials is characterized by b-values derived from cyclic voltammetry analysis, where the relationship between peak current and scan rate follows the equation i = avᵇ [1] [3]. For zinc triniobium octaoxide with stump-like morphology (Zn₃Nb₂O₈-B), the calculated b-values demonstrate significant pseudocapacitive contributions, with anodic and cathodic b-values of 0.77 and 0.95, respectively [1] [3]. These values indicate a charge storage mechanism that combines surface capacitance-controlled processes with diffusion-controlled behavior, with a strong tendency toward pseudocapacitive storage [1].
The intercalation mechanism is significantly influenced by crystal facet exposure, with the (110) facet demonstrating superior ion transport properties compared to the (310) facet [1] [3]. Materials with higher (110) facet exposure ratios exhibit enlarged interlayer spacing, facilitating rapid insertion and extraction of metal ions [1]. The pseudocapacitive contribution increases substantially with scan rate, reaching higher percentages in materials with optimal facet exposure [1] [3].
Material | b-value (Anodic) | b-value (Cathodic) | Pseudocapacitive Behavior | Facet Exposure | Facet Ratio (110)/(310) |
---|---|---|---|---|---|
Zn₃Nb₂O₈-B | 0.77 | 0.95 | High | (110) | 41.2% |
Zn₃Nb₂O₈-A | 0.69 | 0.78 | Moderate | (310) | 34.2% |
The intercalation process involves the formation of lithiated zinc niobium oxide phases (LiₓZn₃Nb₂O₈) during the cathodic process, with broad peaks observed at potentials of 0.1-0.5 V and 0.5-1.0 V corresponding to solid electrolyte interphase formation and intercalation reactions [1] [3]. The anodic process demonstrates reversible deintercalation with peaks at 1.0-1.5 V, indicating excellent structural stability and reversibility [1].
The electrochemical performance comparison between zinc triniobium octaoxide and zinc diniobium hexaoxide variants reveals significant differences in specific capacity, rate capability, and cycling stability [1] [8]. Zinc triniobium octaoxide with stump-like morphology (Zn₃Nb₂O₈-B) demonstrates superior performance characteristics compared to both its arborescent counterpart (Zn₃Nb₂O₈-A) and zinc diniobium hexaoxide materials [1] [8].
Material | Specific Capacity (mAh/g) at 0.1 A/g | Capacity at 4.0 A/g (mAh/g) | Cycling Stability (650 cycles) | Capacity Retention (%) | Charge Transfer Resistance (Ω) |
---|---|---|---|---|---|
Zn₃Nb₂O₈-B | 371.8 | 91.4 | 291.8 | 139.6 | 75 |
Zn₃Nb₂O₈-A | 274.0 | 40.1 | 127.3 | N/A | 230 |
ZnNb₂O₆ | 309.0 | N/A | N/A | N/A | N/A |
The stump-like zinc triniobium octaoxide variant exhibits exceptional long-term cycling stability with 139.6% capacity retention over 650 cycles at 0.5 A/g, delivering a specific capacity of 291.8 mAh/g [1] [3]. This remarkable capacity retention exceeds 100%, indicating activation effects during cycling attributed to improved lithium diffusion kinetics in the solid electrolyte interphase layer [1]. The rate performance demonstrates excellent capability across a wide current density range, maintaining 91.4 mAh/g at 4.0 A/g [1].
Zinc diniobium hexaoxide materials demonstrate competitive specific capacities of 309 mAh/g at C/10 rate, positioning them between the performance levels of different zinc triniobium octaoxide morphologies [8]. The lithium-ion diffusion coefficients in zinc diniobium hexaoxide systems range between 1.6 × 10⁻⁷ and 2.1 × 10⁻¹⁰ cm²/s after the first cycle, effectively promoting lithium-ion uptake [8].
The superior performance of zinc triniobium octaoxide with stump-like morphology is attributed to several factors: exposure of the (110) facet, enlarged interlayer spacing, reduced charge transfer resistance, and enhanced pseudocapacitive contributions [1] [3]. The microsized stump-like structure provides optimal balance between surface area and structural stability [1].